REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1I)[NH2:5].C(=O)([O-])[O-].[K+].[K+].[C:16]1(B2OC(C)(C)C(C)(C)O2)[CH2:21][CH2:20][CH2:19][CH2:18][CH:17]=1>C(COC)OC.O>[C:16]1([C:8]2[CH:7]=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=2[F:1])[CH2:21][CH2:20][CH2:19][CH2:18][CH:17]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1I
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
dimethoxyethane water
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC.O
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)B1OC(C)(C)C(C)(C)O1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred with 3-(mercaptopropyl) silica gel for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sparge for 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
Then 1,1′-bis(diphenylphosphino)ferrocene palladium (II) chloride dichloromethane complex (237 mg, 0.29 mmol) was added
|
Type
|
CUSTOM
|
Details
|
by degassing for another 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The pressure tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded a brown oil, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed over a 340 g silica gel cartridge
|
Type
|
WASH
|
Details
|
eluting with 10-100% ethyl acetate in hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)C1=C(C=C(N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |